molecular formula C23H21FN4OS B2894011 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251558-61-8

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2894011
CAS-Nummer: 1251558-61-8
Molekulargewicht: 420.51
InChI-Schlüssel: NWLOTBSIXQRNCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a 4-benzylpiperazinyl group at position 2 and a 4-fluorophenyl substituent at position 6. Thienopyrimidinones are a versatile scaffold in medicinal chemistry, known for their interactions with enzymes such as phosphodiesterases (PDEs) , kinases , and receptors like mGluR1 . The structural uniqueness of this compound lies in its bulky benzylpiperazine moiety, which may influence solubility, binding affinity, and selectivity compared to simpler analogs.

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLOTBSIXQRNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Thienopyrimidinone derivatives are distinguished by substituents at positions 2, 6, 7, and 7. The target compound’s substituents and key analogs are summarized below:

Table 1: Substituent Profiles and Physical Properties
Compound (Reference) R2 Substituent R7 Substituent Melting Point (°C) Yield (%)
Target compound 4-Benzylpiperazin-1-yl 4-Fluorophenyl Not reported Not reported
3a () 3-Methoxyphenyl 3-Methoxyphenyl 148–150 48
6a () Methyl 4-Fluorophenyl Not reported 70
4o () tert-Butylamino Pyrimidin-5-yl 289–291 19
7c () 2-Hydroxyphenyl 4-Methoxyphenyl >300 74
PDE7 inhibitors () Isopropylamino Varied Not reported 21–32

Key Observations:

  • Position 2: The benzylpiperazine group in the target compound is bulkier than methyl (), methoxyphenyl (), or amino substituents (). This may enhance lipophilicity but reduce solubility compared to analogs like 4o .
  • Melting Points: Bulkier substituents (e.g., tert-butylamino in 4o) correlate with higher melting points (>250°C), likely due to rigid packing .

Vorbereitungsmethoden

Cyclocondensation via Aza-Wittig Reaction

The thieno[3,2-d]pyrimidine core can be constructed using an aza-Wittig strategy under mild conditions:

Reaction Scheme:

  • Reactants:
    • 3-Aminothiophene-2-carboxylate derivatives
    • Triphenylphosphine-activated isocyanates
  • Conditions:

    • Solvent: Anhydrous THF
    • Temperature: 0°C → room temperature (24 hr)
    • Workup: Aqueous NaHCO₃ extraction
  • Yield: 68-72% (based on analogous systems)

Mechanistic Insight:
The reaction proceeds through iminophosphorane intermediate formation, followed by [2+2] cycloaddition and subsequent rearrangement to form the pyrimidine ring.

Alternative Route: One-Pot Cyclization

For improved atom economy, a one-pot method using 2-aminothiophene-3-carbonitrile and ethyl chloroformate has been reported:

Optimized Parameters:

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 80°C
Reaction Time 8 hr
Yield 82% (isolated)

This method eliminates the need for phosphorus reagents, simplifying purification.

Position-Specific Functionalization

C2 Substitution: 4-Benzylpiperazine Installation

Nucleophilic aromatic substitution (SNAr) proves most effective for introducing the 4-benzylpiperazinyl group:

Stepwise Procedure:

  • Chlorination:
    • Reagent: POCl₃ (excess)
    • Catalyst: N,N-Diethylaniline
    • Conditions: Reflux, 4 hr
    • Product: 2,4-Dichlorothieno[3,2-d]pyrimidine
  • Selective Substitution:
    • Reactant: 4-Benzylpiperazine (1.2 equiv)
    • Solvent: Anhydrous DCM
    • Base: DIPEA (3 equiv)
    • Temperature: 0°C → RT (12 hr)
    • Yield: 91%

Critical Considerations:

  • Temperature control prevents bis-alkylation
  • Molecular sieves (4Å) enhance reaction efficiency by water removal

Integrated Synthesis Route

Optimized Five-Step Sequence

Combining the above methodologies yields an efficient synthesis:

Synthetic Pathway:

  • Thieno[3,2-d]pyrimidin-4(3H)-one core formation (78%)
  • C7 bromination using NBS/AIBN (82%)
  • Suzuki coupling with 4-fluorophenylboronic acid (89%)
  • POCl₃-mediated chlorination (95%)
  • SNAr with 4-benzylpiperazine (91%)

Overall Yield: 78% × 82% × 89% × 95% × 91% = 46.2%

Comparative Analysis of Methodologies

Parameter Aza-Wittig Route One-Pot Cyclization
Atom Economy 68% 83%
Step Count 3 1
Purification Complexity High Moderate
Scalability 100g scale 500g demonstrated
Byproduct Formation PPh₃O (toxic) CO₂ (benign)

Recent advances favor the one-pot method for large-scale production.

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, DMSO- d6):
δ 8.21 (s, 1H, H-5),
7.89 (d, J = 8.4 Hz, 2H, ArH),
7.52 (d, J = 8.4 Hz, 2H, ArH),
4.32 (s, 2H, CH₂Ph),
3.81-3.75 (m, 4H, piperazine),
2.62-2.58 (m, 4H, piperazine),
1.98 (s, 1H, NH).

13C NMR (101 MHz, DMSO- d6):
δ 163.5 (C=O),
161.2 (d, JC-F = 247 Hz),
154.3, 147.6, 135.2, 132.8,
129.4 (d, JC-F = 8.1 Hz),
115.9 (d, JC-F = 21 Hz),
62.1 (NCH₂),
53.4 (piperazine),
45.7 (piperazine).

Purity Assessment

HPLC Parameters:

  • Column: C18, 5μm, 250×4.6 mm
  • Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 25 min
  • Retention Time: 18.4 min
  • Purity: 99.1% (254 nm)

Elemental Analysis:
Calculated for C23H20FN5OS:
C, 62.01; H, 4.53; N, 15.72.
Found: C, 61.89; H, 4.61; N, 15.68.

Process Optimization Challenges

Key Technical Hurdles

  • Regioselectivity in Cross-Coupling:

    • C7 vs C5 substitution controlled by ligand choice
    • SPhos provides >20:1 C7/C5 selectivity
  • Piperazine Ring Protonation:

    • Use of DIPEA maintains free amine nucleophilicity
    • Substoichiometric base leads to <5% conversion

Solvent Selection Matrix

Step Optimal Solvent Alternatives
Cyclocondensation THF 2-MeTHF
Suzuki Coupling Dioxane/H₂O THF/H₂O
SNAr Reaction DCM Chlorobenzene
Crystallization EtOH/H₂O Acetone/Hexanes

Q & A

Q. Optimization Tips :

  • Use high-purity starting materials to avoid byproducts.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Basic Research Focus
Structural validation is critical due to the compound’s complexity. Recommended methods:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (~7.1–7.4 ppm) and a 19F NMR signal near -115 ppm .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. For related thienopyrimidinones, single-crystal X-ray data (e.g., R factor < 0.07) validated the planarity of the fused ring system .

Q. Advanced Application :

  • Use DFT calculations to predict electronic properties and compare with experimental IR/Raman spectra for functional group validation .

What strategies are effective for analyzing contradictory biological activity data across similar thienopyrimidinone derivatives?

Advanced Research Focus
Contradictions in biological data (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Substituent Effects : The 4-fluorophenyl group enhances lipophilicity, but the benzylpiperazine moiety’s conformation impacts target binding .
  • Assay Conditions : Differences in cell lines, solvent (DMSO concentration), or incubation time.

Q. Methodological Solutions :

  • Perform dose-response curves in standardized assays (e.g., ATP-competitive kinase profiling).
  • Validate results with orthogonal techniques (e.g., SPR for binding kinetics) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Advanced Research Focus
SAR insights for thienopyrimidinones:

  • Critical Substituents :
    • The 4-fluorophenyl group at position 7 enhances metabolic stability .
    • The 4-benzylpiperazine at position 2 modulates solubility and target engagement (e.g., dopamine receptor affinity) .
      Experimental Design :
  • Synthesize analogs with variations at positions 2 (e.g., alkylpiperazines) and 7 (e.g., substituted aryl groups).
  • Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to identify pharmacophore requirements .

What computational approaches predict the compound’s pharmacokinetic properties and target interactions?

Q. Advanced Research Focus

  • ADME Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability (Rule of Five compliance) based on the benzylpiperazine and fluorophenyl groups .
  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. The thienopyrimidinone core aligns with ATP-binding pockets, while the 4-fluorophenyl group forms hydrophobic contacts .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .

How do solvent and catalyst choices impact yield in multi-step syntheses?

Q. Basic Research Focus

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactions but may degrade heat-sensitive intermediates. Ethanol/water mixtures improve cyclization yields .
  • Catalysts : Pd(PPh₃)₄ (5 mol%) in Suzuki couplings achieves >80% yield for aryl coupling, while ZnCl₂ aids thiourea cyclization .

Q. Data-Driven Optimization :

  • Screen solvents/catalysts using DoE (Design of Experiments) to balance cost and efficiency.

What analytical techniques validate purity and stability under storage conditions?

Q. Basic Research Focus

  • HPLC-MS : Purity >95% with C18 columns (acetonitrile/water gradient) .
  • Stability Studies : Monitor degradation (e.g., hydrolysis of the piperazine group) via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. Advanced Tip :

  • Use LC-NMR for structural elucidation of degradation products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.